molecular formula C9H8BrFO2 B6315906 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde CAS No. 1891083-46-7

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde

Cat. No.: B6315906
CAS No.: 1891083-46-7
M. Wt: 247.06 g/mol
InChI Key: PUAFCOCVGDUUEU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxymethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative. One common method includes the following steps:

    Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents and drug discovery.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-5-(methoxymethyl)benzaldehyde is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-5-6-2-7(4-12)9(11)8(10)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAFCOCVGDUUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C(=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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